3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide
Description
Properties
Molecular Formula |
C25H24Br2N4O2 |
|---|---|
Molecular Weight |
572.3 g/mol |
IUPAC Name |
3,5-dibromo-N-[2-(4-butylphenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C25H24Br2N4O2/c1-4-5-6-16-7-9-18(10-8-16)31-29-22-11-15(2)21(14-23(22)30-31)28-25(32)19-12-17(26)13-20(27)24(19)33-3/h7-14H,4-6H2,1-3H3,(H,28,32) |
InChI Key |
KDDFTNBYPXXCOR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC(=C4OC)Br)Br)C |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=C(C(=CC(=C4)Br)Br)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide typically involves multi-step organic synthesis. One common approach is to start with the bromination of a suitable benzamide precursor to introduce the bromine atoms at the 3 and 5 positions. This is followed by the introduction of the butylphenyl and benzotriazolyl groups through nucleophilic substitution reactions. The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for bromination and substitution reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dibromo-2,4-dihydroxybenzaldehyde
- 2,5-dibromo-3,4-dihexylthiophene
- 3,5-dibromo-4-nitrosobenzenesulfonic acid sodium salt
Uniqueness
3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide is unique due to its combination of bromine atoms, butylphenyl group, benzotriazolyl moiety, and methoxy group
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
